
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate; tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE is a chemical compound with the molecular formula C10H18FNO3. It is a piperidine derivative, where the piperidine ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The compound also contains a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
BOC Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to confirm the purity and identity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the BOC protecting group using acids like trifluoroacetic acid (TFA).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: TFA, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of deprotected amines
Substitution: Formation of substituted piperidine derivatives
Applications De Recherche Scientifique
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the BOC group provides stability and protection during reactions. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
CIS-1-BOC-3-CHLORO-4-HYDROXYPIPERIDINE: Similar structure but with a chlorine atom instead of fluorine.
CIS-1-BOC-3-METHYL-4-HYDROXYPIPERIDINE: Contains a methyl group at the 3-position.
TRANS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE: Different stereochemistry at the 3-position.
Uniqueness
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C20H36F2N2O6 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8+/m10/s1 |
Clé InChI |
USCXRSMLKYTFLQ-RXZNUWRWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O.CC(C)(C)OC(=O)N1CCC(C(C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



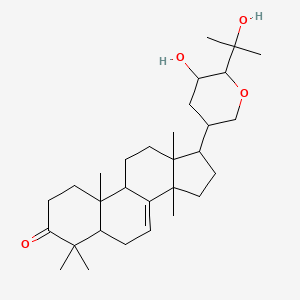
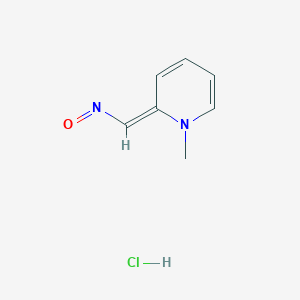
![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)
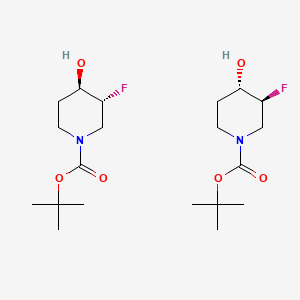
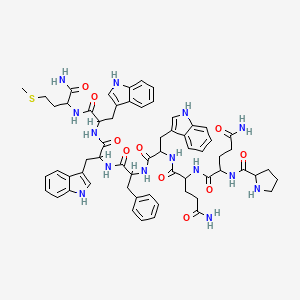
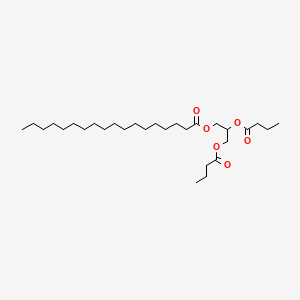
![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
![4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B15128974.png)
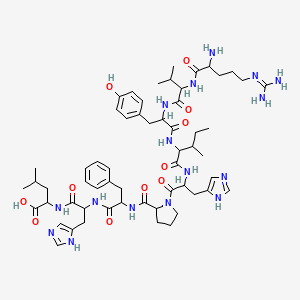
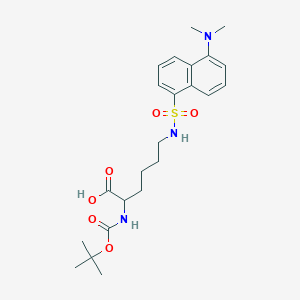
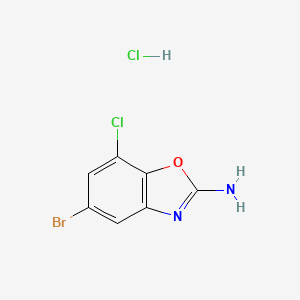
![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)

